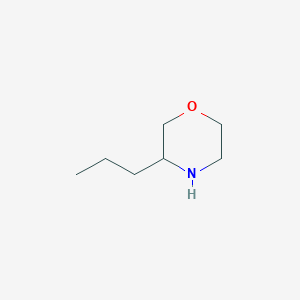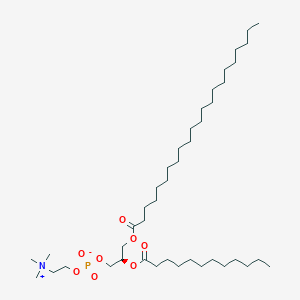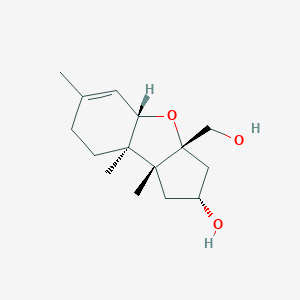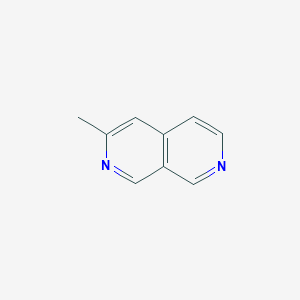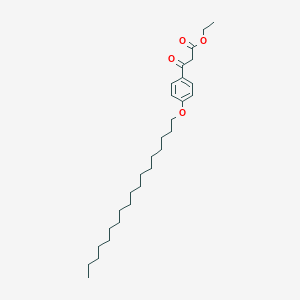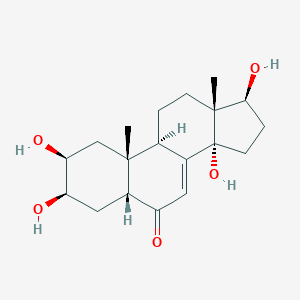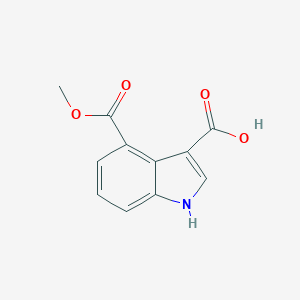
4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol
Übersicht
Beschreibung
4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol (BTBT) is an organic compound belonging to the family of triazin-2-yl amines. It was first synthesized in the laboratory in the late 1980s, and has since been used in a wide range of scientific research applications. BTBT is a promising compound due to its unique structure and ability to interact with biological systems. It has been studied for its potential use as a therapeutic agent and its ability to modulate the activity of enzymes and receptors.
Wissenschaftliche Forschungsanwendungen
Elastomerstabilisierung
Irganox 565 wird häufig als Stabilisator für ungesättigte Elastomere im Nachpolymerisationsverfahren eingesetzt . Es ist sehr wirksam bei der Verhinderung von Gelbildung, der Erhaltung der Polymerfarbe und der Vermeidung von Veränderungen des Molekulargewichts, z. B. der Mooney-Viskosität. Daher ist es ideal für den Einsatz in Polybutadien, Polyisopren, Emulsionsstyrolbutadien, Nitrilkautschuk, carboxyliertem SBR-Latex und styrolischen Blockcopolymeren wie SBS und SIS.
Klebstoffe und Klebrigmacher
In der Klebstoffindustrie dient Irganox 565 als Antioxidans für Heißschmelz- und lösungsmittelbasierte Klebstoffe . Es wird auch in natürlichen und synthetischen Klebrigmacherharzen eingesetzt, wo es zur Stabilität und Langlebigkeit der Klebeeigenschaften beiträgt.
Polymerschutz
Für Polymere wie EPDM, ABS, schlagfestes Polystyrol, Polyamide und Polyolefine bietet Irganox 565 eine langfristige thermische Stabilisierung . Seine geringe Flüchtigkeit sorgt dafür, dass er während der Polymerverarbeitung, Trocknung oder Lagerung nicht verloren geht, wodurch die Lebensdauer dieser Materialien verlängert wird.
Lebensmittelsicherheit von Verpackungen
Irganox 565 wird auf sein Vorkommen in Lebensmittelverpackungsmaterialien analysiert, um die Sicherheit und die Einhaltung von Vorschriften zu gewährleisten . Seine Quantifizierung in Lebensmittelsimulanten ist entscheidend für die Beurteilung des Risikos, dass Chemikalien aus Lebensmittelkontaktmaterialien in Lebensmittel und Getränke gelangen.
Antioxidative Wirksamkeit
Aufgrund seines hohen Molekulargewichts und seiner multifunktionalen Natur ist Irganox 565 bei niedrigen Konzentrationen sehr wirksam und entspricht der Leistung anderer Stabilisatoren bei höheren Gehalten . Diese Effizienz macht es zu einer kostengünstigen Option in verschiedenen Anwendungen.
Nicht-Färbende Eigenschaft
Die nicht-färbende Eigenschaft von Irganox 565 ist besonders wertvoll in Anwendungen, bei denen die Aufrechterhaltung der ästhetischen Qualität des Produkts unerlässlich ist. Es färbt das Endprodukt nicht, was vorteilhaft für klare oder hellfarbige Materialien ist .
Niedriger Schmelzpunkt
Mit einem Schmelzbereich von 91 – 96 °C lässt sich Irganox 565 mit gängigen Schmelzverarbeitungsverfahren leicht in elastomeren Substraten dispergieren . Diese Eigenschaft ermöglicht auch die Einarbeitung in Prozessströme durch Lösen in geeigneten organischen Lösungsmitteln oder aromatischen Streckölen.
Umweltbeständigkeit
Irganox 565 verleiht Widerstandsfähigkeit gegenüber Umweltbelastungen wie Wärme und Sauerstoff, die zur Degradation von Materialien führen können. Seine antioxidativen Eigenschaften tragen dazu bei, die Integrität und Leistung von Materialien zu erhalten, die rauen Bedingungen ausgesetzt sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Irganox 565, a high molecular weight liquid antioxidant, is primarily used in synthetic rubbers such as butadiene rubber, styrene-butadiene rubber, ethylene-propylene rubber, and nitrile rubber . It plays a crucial role in enhancing the stability of plastics or synthetic rubbers .
Mode of Action
It is known to exert its antioxidant effects by reacting with and neutralizing free radicals, thereby preventing the oxidative degradation of the polymer matrix .
Biochemical Pathways
As an antioxidant, it likely interacts with the oxidative stress pathways within the synthetic rubber matrix, neutralizing free radicals and preventing oxidative damage .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability in these solvents .
Result of Action
The primary result of Irganox 565’s action is the prevention of oxidative degradation in synthetic rubbers and plastics. This enhances the stability and longevity of these materials, making them more durable and resistant to environmental stressors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Irganox 565. For instance, exposure to heat, light, or certain chemicals can increase the rate of oxidation in the material, thereby increasing the demand for antioxidants like Irganox 565 . Furthermore, the compound’s effectiveness can be influenced by the specific type of synthetic rubber or plastic in which it is used .
Eigenschaften
IUPAC Name |
4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N4OS2/c1-9-11-13-15-17-19-21-39-30-35-29(36-31(37-30)40-22-20-18-16-14-12-10-2)34-25-23-26(32(3,4)5)28(38)27(24-25)33(6,7)8/h23-24,38H,9-22H2,1-8H3,(H,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSTWVLSWCGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052662 | |
| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
991-84-4 | |
| Record name | 2,4-Bis-(n-octylthio)-6-(4-hydroxy-3′,5′-di-tert-butylanilino)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=991-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000991844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irganox 565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-(4,6-BIS(OCTYLTHIO)-1,3,5-TRIAZIN-2-YLAMINO)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q826IX7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Irganox 565 in stabilizing dammar picture varnishes?
A: While initial research suggested Irganox 565 could reduce yellowing in dammar varnish films [], further investigation revealed its limitations. The antioxidant breaks down rapidly under light exposure, both in accelerated aging tests and natural settings []. This degradation leads to the formation of colored byproducts, ironically increasing yellowing during combined light and heat aging. Therefore, despite its initial promise, Irganox 565 is not recommended for stabilizing dammar varnishes [].
Q2: In what applications has Irganox 565 shown promise as an effective antioxidant?
A: Irganox 565 demonstrates strong antioxidant capabilities in polymers, particularly Acrylonitrile Butadiene Styrene (ABS) copolymers []. Chemiluminescence studies confirm its efficiency in protecting against thermooxidative degradation initiated by di-benzoyl peroxide []. This protection translates to improved material performance, as evidenced by enhanced impact strength []. Additionally, Irganox 565 effectively stabilizes hydroxyl-terminated polybutadiene against oxidative cross-linking during storage at elevated temperatures [].
Q3: How can researchers analyze and quantify Irganox 565 in complex matrices?
A: Several analytical methods have been developed for Irganox 565 detection and quantification. High-performance liquid chromatography (HPLC) coupled with Fourier-transform infrared (FTIR) spectrometry allows for the separation and identification of Irganox 565 in mixtures []. For analyzing potential migration from plastic materials into milk, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with liquid-liquid extraction and low-temperature purification offers a sensitive and accurate method []. Accelerated solvent extraction coupled with electrospray ionization-triple quadrupole mass spectrometry (ASE-ESI-MS/MS) provides a rapid method for both qualitative and semi-quantitative determination of Irganox 565 in polymer matrices [].
Q4: Does the use of Irganox 565 in food contact materials raise any safety concerns?
A: To address potential migration risks, researchers have investigated the solubility of Irganox 565 in various food simulants defined by European Union regulations []. While solubility in most simulants remained below specific migration limits, high solubility in fat simulating simulants (D2) necessitates careful consideration of its use in fatty food contact applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


